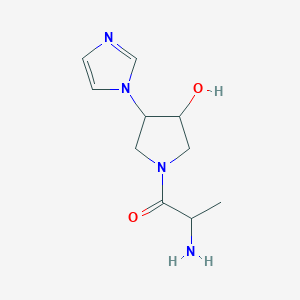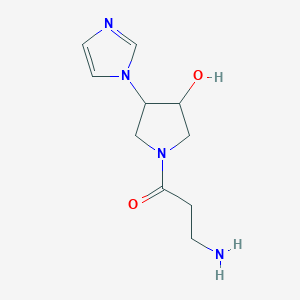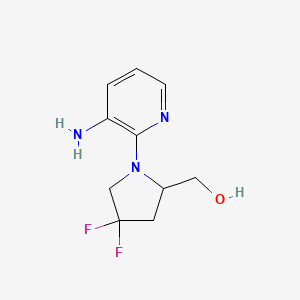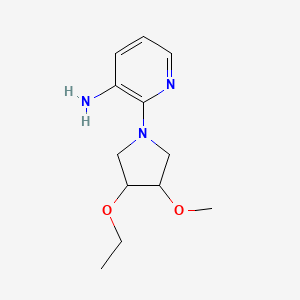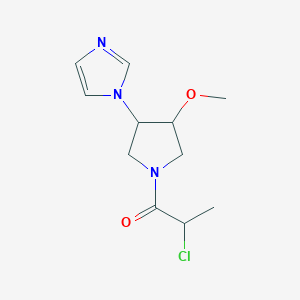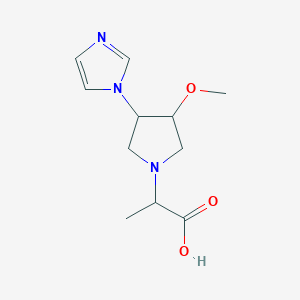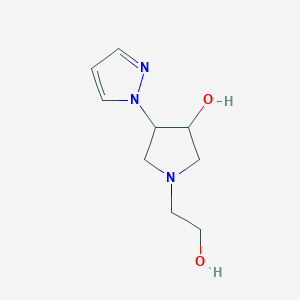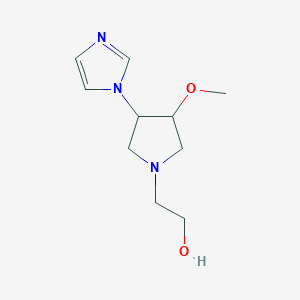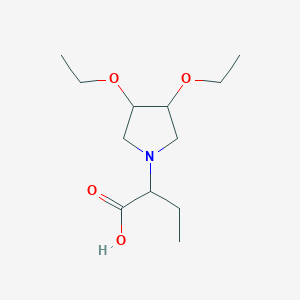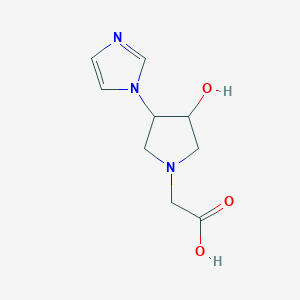
Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone, also known as AEMPM, is a novel synthetic molecule with a wide range of applications in scientific research. AEMPM is a small, highly lipophilic molecule that has been used in a variety of studies due to its ability to easily penetrate cell membranes. AEMPM has been found to have potential therapeutic applications in numerous areas, including neurodegenerative diseases, cancer, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel Synthesis Approaches : Research has demonstrated innovative synthesis methods for azetidinones and related compounds. For instance, a study outlines the transformation of methyl 2-alkoxy-5-amino-2-pentenoates into 3-oxopiperidin-2-ones, showcasing a pathway for the synthesis of complex structures from simpler azetidinone derivatives (Dejaegher, D’hooghe, & Kimpe, 2008).
- Crystal Structure Determination : Another study focused on the crystal structure of a compound with an azetidinone ring, highlighting intermolecular interactions that could inform the design of new molecules for various applications (Kamala et al., 2008).
Catalytic and Synthetic Applications
- Catalytic Asymmetric Additions : A notable application in synthetic chemistry involves the use of enantiopure azetidin-2-yl derivatives as catalysts for asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity and potential for producing chiral molecules (Wang et al., 2008).
Biological Activity and Potential Applications
- Antimicrobial and Antitubercular Activities : Some studies have focused on the synthesis of azetidinone analogues and their evaluation for antimicrobial and antitubercular activities. These compounds have been tested against various bacterial and fungal strains, indicating potential as leads for developing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).
Chemical Characterization and Properties
- Spectral and Structural Characterization : Several studies provide insights into the chemical structure and properties of azetidinone derivatives through comprehensive spectroscopic characterization, which is crucial for understanding their reactivity and potential applications in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).
Propiedades
IUPAC Name |
azetidin-3-yl-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-2-15-8-9-3-4-13(7-9)11(14)10-5-12-6-10/h9-10,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFWCXZQIANLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



